Cuscohygrine

Descripción general

Descripción

Cuscohygrine is a pyrrolidine alkaloid found in coca . It can also be extracted from plants of the family Solanaceae, including Deadly Nightshade, Datura innoxia, and Datura stramonium . Cuscohygrine usually occurs along with other, more potent alkaloids such as atropine or cocaine .

Synthesis Analysis

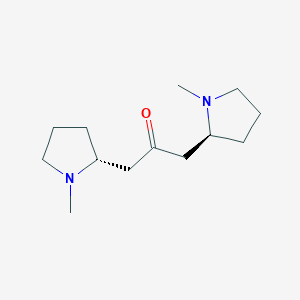

Cuscohygrine was first isolated by Carl Liebermann in 1889 as an alkaloid accompanying cocaine in coca leaves . The synthesis of Cuscohygrine involves the condensation of the pyrrolinium salt with acetoacetyl coenzyme A to yield hygrine . Finally, the condensation of the hygrine molecule with another molecule of pyrrolidinium salt yields cuscohygrine .Molecular Structure Analysis

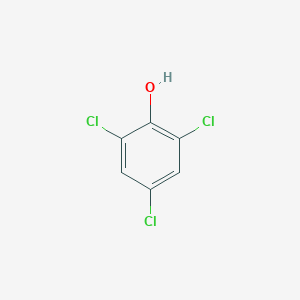

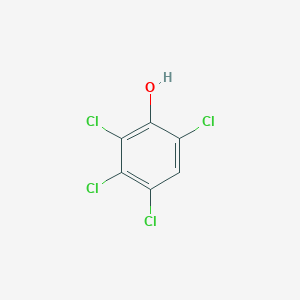

Cuscohygrine has a molecular formula of C13H24N2O . Its molecular weight is 224.3425 . The IUPAC Standard InChI is InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions of Cuscohygrine involve its degradation and reactions . The formation of certain products suggests it to be an α-substituted N-methylpyrrolidine derivative . The structure of hygrinic acid was established by its synthesis in the (±)-form .Physical And Chemical Properties Analysis

Cuscohygrine is an oil that can be distilled without decomposition only in vacuum . It is soluble in water . It also forms a crystalline trihydrate which melts at 40–41 °C . Its density is 1.0±0.1 g/cm3 . The boiling point is 312.4±17.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Alkaloid in Coca Leaves

Cuscohygrine, along with the related metabolite hygrine, was first isolated by Carl Liebermann in 1889 as an alkaloid accompanying cocaine in coca leaves . It is an oil that can be distilled without decomposition only in vacuum and is soluble in water .

Chemical Structure and Synthesis

Cuscohygrine has a simple structure and its structure has been decided by its degradations and reactions . The absolute configuration of cuscohygrine at the only chiral center has been shown to be l by Karrer in 1948 . Several methods for the synthesis of cuscohygrine have been reported, including Sorm’s two-step synthesis , Anet et al.'s synthesis , and Muthusubramanian’s synthesis .

Marker for Coca Chewing

Hygrine and cuscohygrine are good markers to distinguish between chewing coca leaves and cocaine abuse . This finding has significant implications for workplace drug testing and forensic cases .

Reduction of Cuscohygrine

Reduction of cuscohygrine with sodium and ethanol produces a mixture of two epimeric meso alcohols . This indicates that natural cuscohygrine has the (S, R)-meso-configuration .

Mecanismo De Acción

Target of Action

Cuscohygrine is a bis N-methyl pyrrolidine alkaloid found in coca plants . It can also be extracted from plants of the family Solanaceae, including Atropa belladonna (deadly nightshade) and various Datura species . Cuscohygrine usually occurs along with other, more potent alkaloids such as atropine or cocaine

Mode of Action

Cuscohygrine has been docked with Acetylcholinesterase (AChE) through hydrogen bonds with Peripheral Anionic Site (PAS) and through hydrophobic interactions with the catalytic triad . This suggests that Cuscohygrine could potentially act as a dual inhibitor of AChE .

Biochemical Pathways

The biosynthesis of Cuscohygrine involves several steps . Ornithine is methylated to N-methylornithine and when decarboxylated, becomes N-methylputrescine . 4-methylaminobutanal is yielded from the oxidation of the primary amino-group . 4-methylaminobutanal then cyclizes to an N-methyl-l-pyrrolinium salt . The condensation of the pyrrolinium salt with acetoacetyl coenzyme A yields hygrine . Finally, the condensation of the hygrine molecule with another molecule of pyrrolidinium salt yields cuscohygrine .

Pharmacokinetics

Computational tools like admetsar30 can be used to predict these properties .

Result of Action

Its potential interaction with ache suggests it could influence neurotransmission .

Safety and Hazards

The safety data sheet for Cuscohygrine suggests that if inhaled, the victim should be moved into fresh air . If skin contact occurs, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Propiedades

IUPAC Name |

1-[(2S)-1-methylpyrrolidin-2-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3/t11-,12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBIACKKLGVLFZ-TXEJJXNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC(=O)CC2CCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CC(=O)C[C@@H]2CCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894079 | |

| Record name | Cuscohygrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cuscohygrine | |

CAS RN |

454-14-8 | |

| Record name | Cuscohygrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuscohygrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cuscohygrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUSCOHYGRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93FJ3823VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

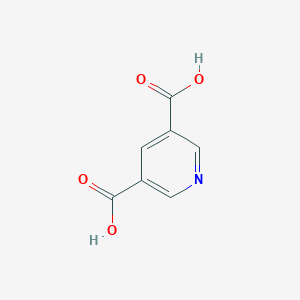

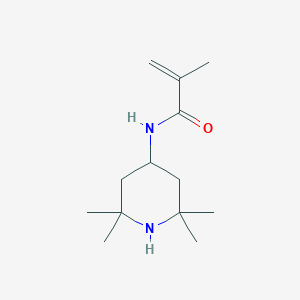

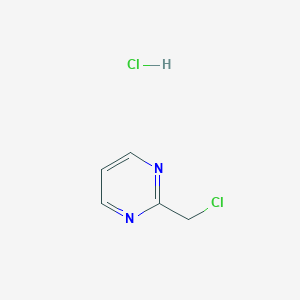

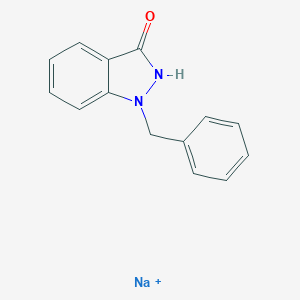

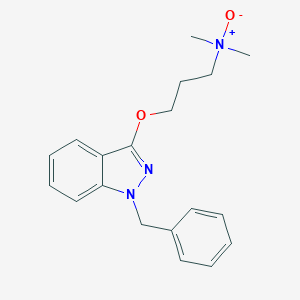

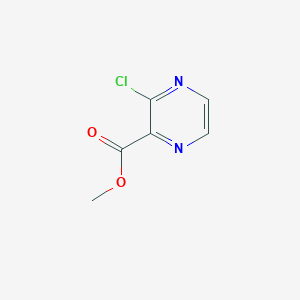

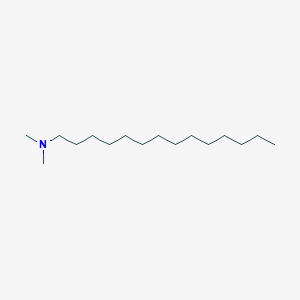

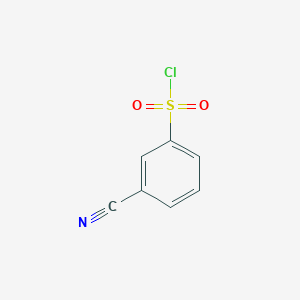

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

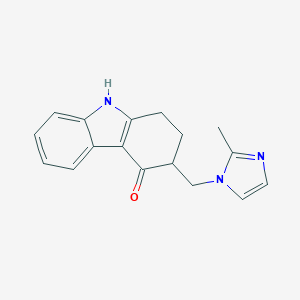

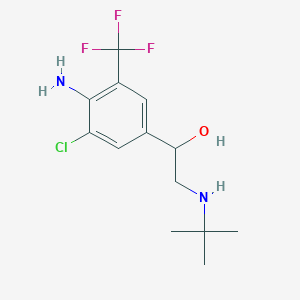

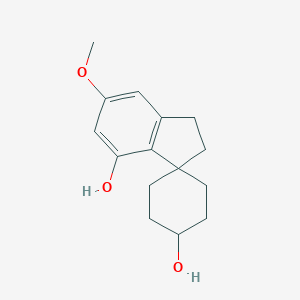

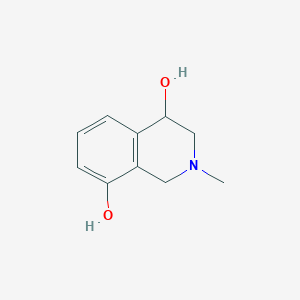

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cuscohygrine?

A1: Cuscohygrine has a molecular formula of C13H24N2O and a molecular weight of 224.34 g/mol.

Q2: Are there any spectroscopic data available to characterize cuscohygrine?

A2: Researchers often utilize techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to analyze and quantify cuscohygrine in plant extracts and biological samples [, , , , , , , ]. Additionally, infrared (IR) spectroscopy can be used to confirm the presence of characteristic functional groups within the molecule [].

Q3: How is cuscohygrine synthesized in plants?

A3: Cuscohygrine biosynthesis originates from the amino acid ornithine. Studies have shown that hygrine, another pyrrolidine alkaloid, serves as the direct precursor to cuscohygrine in plants like Scopolia lurida []. The incorporation of ornithine into the pyrrolidine ring structure of cuscohygrine aligns with the established biogenetic pathways for other related alkaloids [].

Q4: In which plants is cuscohygrine primarily found?

A4: Cuscohygrine is primarily found in plants belonging to the Solanaceae and Erythroxylaceae families. Some notable examples include:

- Erythroxylum coca: Coca leaves, known for their cocaine content, also contain cuscohygrine as a minor alkaloid [, , , , ].

- Atropa belladonna: This plant, also known as deadly nightshade, contains various tropane alkaloids, including cuscohygrine [, ].

- Datura species: Datura plants, known for their psychoactive properties, have also been found to contain cuscohygrine [, ].

- Scopolia species: Like Atropa belladonna, Scopolia species are a source of tropane alkaloids and contain cuscohygrine [, ].

- Convolvulus species: Certain bindweed species like Convolvulus arvensis and Convolvulus lanatus have been reported to contain cuscohygrine [, ].

Q5: How does the content of cuscohygrine vary within a plant?

A5: Research on Erythroxylum coca indicates that the distribution of cuscohygrine, along with other alkaloids like cocaine and methyl ecgonine, is not uniform within the leaf. The highest concentrations of these alkaloids are generally found in the lamina periphery [].

Q6: What are the potential pharmacological applications of cuscohygrine?

A6: While research on cuscohygrine's pharmacological properties is ongoing, some studies suggest potential applications:

- Neurodegenerative disorders: Computational studies have explored the potential of cuscohygrine and other alkaloids from Withania somnifera as inhibitors against targets implicated in neurodegenerative diseases like Alzheimer's disease [, ].

- Acetylcholinesterase inhibition: Research suggests that extracts from Datura metel, which contain cuscohygrine, exhibit acetylcholinesterase inhibitory activity. This property has led to investigations into its potential for managing Alzheimer's disease [].

Q7: Have there been any in vitro or in vivo studies on cuscohygrine's efficacy?

A7: While in silico studies provide valuable insights, further research, including cell-based assays and animal models, is needed to validate these findings and comprehensively evaluate cuscohygrine's efficacy for specific therapeutic applications.

Q8: What are the commonly used analytical methods for the detection and quantification of cuscohygrine?

A8: Researchers utilize various analytical techniques to identify and quantify cuscohygrine:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for separating, identifying, and quantifying cuscohygrine based on its mass-to-charge ratio [, , , ].

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection or mass spectrometry provides a sensitive method for analyzing cuscohygrine in complex mixtures like plant extracts [, , , , , ].

- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC, often coupled with densitometry, is a versatile technique used for both qualitative and quantitative analysis of cuscohygrine, particularly in plant materials and formulations [, , ].

Q9: Have these analytical methods been validated for cuscohygrine analysis?

A10: The development and validation of reliable analytical methods are crucial for accurately assessing cuscohygrine levels in various matrices. Researchers have emphasized the importance of validating methods for analyzing coca leaf alkaloids, including cuscohygrine, in biological samples like oral fluid []. This validation process typically involves evaluating parameters like accuracy, precision, specificity, linearity, and limits of detection and quantification to ensure the method's suitability for the intended purpose.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.